Methyl 4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Methyl 4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS: 121582-61-4) is a pyridazinone derivative characterized by a 4-methoxyphenyl substituent at position 1, a hydroxy group at position 4, and a methyl ester at position 2. It has garnered attention for its role in inducing systemic acquired resistance (SAR) in plants, particularly against vegetable pathogens like Fusarium oxysporum and Corynespora cassiicola, despite lacking direct fungicidal activity . Its synthesis and structural elucidation involve standard crystallographic and spectroscopic methods, with safety protocols emphasizing avoidance of heat and ignition sources .
Properties
IUPAC Name |
methyl 4-hydroxy-1-(4-methoxyphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-19-9-5-3-8(4-6-9)15-11(17)7-10(16)12(14-15)13(18)20-2/h3-7,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXWGPJZRWLHPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40715883 | |
| Record name | Methyl 4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121582-61-4 | |
| Record name | Methyl 4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS Number: 121582-61-4) is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.
This compound has the following key properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₂O₅ |
| Melting Point | 184–186 °C |
| CAS Number | 121582-61-4 |
| Hazard Classification | Irritant |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Various synthetic routes have been proposed in literature, focusing on optimizing yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluated its effects on HeLa (cervical cancer) and C6 (glioma) cell lines. The results indicated significant antiproliferative activity, suggesting that this compound may induce cell cycle arrest and apoptosis in these cancer cells. The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell proliferation markers .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been tested for antimicrobial activity against various microorganisms. The results showed that it exhibited remarkable activity against both gram-positive and gram-negative bacteria, indicating its potential as an antimicrobial agent. The specific mechanisms of action may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Case Studies
Case Study 1: Anticancer Evaluation
A detailed study involving this compound was conducted to assess its efficacy against HeLa cells. The study utilized the BrdU proliferation ELISA assay to measure cell viability and proliferation rates. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner.
Case Study 2: Antimicrobial Testing
Another research project focused on evaluating the antimicrobial properties of this compound. It was tested against several strains of bacteria using standard agar diffusion methods. The results indicated strong inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways leading to increased expression of pro-apoptotic factors.
- Cell Cycle Arrest : It inhibits key cyclins and cyclin-dependent kinases (CDKs), preventing cancer cells from progressing through the cell cycle.
- Antimicrobial Mechanisms : Potential disruption of bacterial cell wall synthesis or function is hypothesized as a mechanism for its antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents at positions 1, 3, and 4 of the pyridazine core, influencing properties such as solubility, stability, and bioactivity.
Table 1: Structural and Physical Comparison
Notes:
- Chloro vs. Hydroxy (R₄) : Chloro derivatives (e.g., sc-328707) exhibit greater stability but reduced solubility compared to hydroxy analogs .
- Ester vs. Carboxylic Acid (R₃) : Methyl/ethyl esters improve membrane permeability, whereas carboxylic acids (e.g., 121582-69-2) may enhance ionic interactions .
- Substituent Effects (R₁) : Electron-donating groups (e.g., 4-methoxyphenyl) improve resonance stabilization, while electron-withdrawing groups (e.g., -CF₃) increase electrophilicity .
Table 2: Bioactivity Comparison
Key Findings :
- The target compound’s SAR induction is unique among analogs, likely due to its 4-hydroxy and 4-methoxyphenyl groups .
- Ethyl derivatives (e.g., 12b, 12c) show adenosine receptor activity, suggesting substituent-dependent target specificity .
- Herbicidal activity in related compounds (e.g., 4-chlorobenzyl derivatives) is moderate against rape but weak against barnyard grass .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
